molecular formula C14H17NO3 B2641137 Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2055840-73-6

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2641137
CAS No.: 2055840-73-6
M. Wt: 247.294
InChI Key: UFGWUTLIQUXXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclo[3.1.0]hexane framework is a common motif in natural products and synthetic bioactive molecules, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the formation of the bicyclic core followed by functionalization. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results with various cyclopropene and cyclopropylaniline derivatives .

Another approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which forms the 1-azabicyclo[3.1.0]hexane core through an intramolecular cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes, would be key steps in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Benzyl 1-(carboxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

    Reduction: Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-methanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is not fully understood. its bicyclic structure suggests it may interact with biological targets through unique binding modes. The compound could potentially modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[3.1.0]hexane: A simpler analog without the benzyl and hydroxymethyl groups.

    Bicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the bicyclic core.

Uniqueness

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyl and hydroxymethyl groups allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-14-6-12(14)7-15(9-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGWUTLIQUXXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.